molecular formula C14H18N2O5 B1673381 Kelatorphan CAS No. 92175-57-0

Kelatorphan

カタログ番号: B1673381
CAS番号: 92175-57-0
分子量: 294.30 g/mol
InChIキー: OJCFZTVYDSKXNM-GXSJLCMTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

ケラトルファンは、一連の化学反応によって合成できます。合成経路には、N-[(2R)-2-ベンジル-4-(ヒドロキシアミノ)-4-オキソブタノイル]-L-アラニンの形成が含まれます。 反応条件には通常、特定の試薬と触媒の使用が含まれ、目的の化合物の形成が促進されます 。 ケラトルファンの工業生産方法は広く文書化されていませんが、これらの方法は、より大量の化合物を生成するために、ラボでの合成プロセスをスケールアップする可能性があります。

化学反応の分析

ケラトルファンは、酸化、還元、置換反応などのさまざまな化学反応を受けます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤があります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ケラトルファンの酸化は、さまざまな酸化された誘導体の形成につながる可能性があり、一方、還元は化合物の還元型を生成する可能性があります .

科学研究アプリケーション

ケラトルファンは、特に化学、生物学、医学の分野で、いくつかの科学研究アプリケーションを持っています。化学では、酵素阻害と反応機構を研究するためのモデル化合物として使用されます。生物学では、ケラトルファンは、エンケファリンが痛みの調節やその他の生理学的プロセスにおいて果たす役割を調査するために使用されます。 医学では、その強力な鎮痛効果により、疼痛管理のための潜在的な治療応用があります さらに、ケラトルファンは、エンケファリン分解酵素を標的とする新しい薬剤開発戦略を探求するための研究で使用されています .

科学的研究の応用

Kelatorphan has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study enzyme inhibition and reaction mechanisms. In biology, this compound is used to investigate the role of enkephalins in pain modulation and other physiological processes. In medicine, it has potential therapeutic applications for pain management due to its potent antinociceptive effects . Additionally, this compound is used in research to explore new drug development strategies targeting enkephalin-degrading enzymes .

生物活性

Kelatorphan, a potent enkephalinase inhibitor, has garnered significant attention in pharmacological research due to its ability to modulate pain and other physiological responses. This article delves into its biological activity, including mechanisms of action, efficacy in pain management, and potential therapeutic applications.

This compound is chemically defined as [(R)-3-(N-hydroxy)-carboxamido-2-benzylpropanoyl]-L-alanine. Its primary mechanism involves the inhibition of enkephalin-degrading enzymes, particularly enkephalinase and dipeptidyl peptidase. The inhibition constants (KIs) for these enzymes are remarkably low: 1.4 nM for enkephalinase and 2 nM for dipeptidyl peptidase, demonstrating its potency as an analgesic agent .

Analgesic Effects

Research indicates that this compound significantly enhances the analgesic effects of enkephalins. In a study involving mice, co-administration of this compound with [Met5]enkephalin resulted in a 50,000-fold increase in analgesic potency, with an effective dose (ED50) of approximately 10 ng . This effect was notably superior to combinations of other inhibitors such as bestatin and thiorphan.

Comparative Analgesic Potency

CompoundAnalgesic Potency (ED50)KIs (nM)
This compound~10 ngEnkephalinase: 1.4
Dipeptidyl Peptidase: 2
Bestatin + ThiorphanHigher than this compoundNot specified

Case Studies and Research Findings

  • Preclinical Studies on Migraine : A study evaluated the effects of this compound in a model of stress-induced migraine-like symptoms in mice. Administration of the compound significantly attenuated periorbital hypersensitivity and facial grimace responses associated with stress . The results suggest that this compound may play a role in managing migraine by enhancing endogenous analgesic pathways.
  • Inflammation Modulation : Another investigation highlighted the potential anti-inflammatory properties of this compound. It was observed that the compound could inhibit polymorphonuclear neutrophil functions, which are crucial in inflammatory responses. This suggests that this compound might have dual roles in both pain modulation and inflammation control .

Potential Therapeutic Applications

Given its potent analgesic properties and ability to modulate inflammation, this compound holds promise for various therapeutic applications:

  • Chronic Pain Management : Its effectiveness in enhancing enkephalin activity positions it as a candidate for treating chronic pain conditions.
  • Migraine Treatment : The ability to reduce stress-induced pain responses suggests potential use in migraine therapies.
  • Anti-inflammatory Treatments : Its role in inhibiting neutrophil activity could be beneficial in conditions characterized by excessive inflammation.

Q & A

Basic Research Questions

Q. What experimental models are optimal for investigating Kelatorphan’s inhibition of enkephalin-degrading enzymes?

Methodological Answer: Use rodent models (e.g., rats or guinea pigs) to study systemic or intrathecal administration of this compound, as these models allow direct measurement of enzyme activity (e.g., neutral endopeptidase [NEP] inhibition) in brain tissues or spinal cord neurons . For in vitro assays, employ enzyme activity tests with purified NEP or aminopeptidase N (APN), using fluorogenic substrates (e.g., dansyl-D-Ala-Gly-p-nitro-Phe-Gly) to quantify inhibition kinetics. Include metalloprotease inhibitors (e.g., phosphoramidon) in binding assays to prevent substrate degradation, ensuring accurate measurement of this compound’s efficacy .

Q. How should researchers control for off-target effects when studying this compound’s pharmacological actions?

Methodological Answer:

  • Use selective enzyme inhibitors (e.g., thiorphan for NEP, captopril for ACE) to isolate this compound’s effects on target enzymes .
  • Perform dose-response curves across varying concentrations (e.g., 1–10 µM) to distinguish specific inhibition from non-specific interactions .
  • Validate results with knockout models or siRNA-mediated enzyme silencing to confirm mechanistic specificity .

Q. What are the key parameters for optimizing this compound’s administration in in vivo pain studies?

Methodological Answer:

  • Route of administration : Intrathecal delivery (e.g., 50 µg doses in rats) is effective for spinal cord targets, while systemic routes (intravenous) may require higher doses due to blood-brain barrier penetration limitations .
  • Timing : Administer this compound 15–30 minutes before noxious stimuli (e.g., formalin injection) to preempt enzyme activity .
  • Co-administration : Combine with opioid receptor antagonists (e.g., naloxone) to dissect enkephalin-mediated analgesia from other pathways .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s enzyme inhibition profiles across studies?

Methodological Answer:

  • Assay standardization : Ensure consistent substrate concentrations (e.g., 0.3–5 nM [³H]-Substance P) and buffer conditions (pH 7.4, 25°C) to minimize variability .
  • Tissue-specific factors : Account for differences in enzyme expression levels (e.g., NEP in renal vs. neural tissues) by normalizing activity to protein content .
  • Data integration : Use meta-analysis to compare inhibition constants (Ki) across studies, adjusting for methodological disparities (e.g., phosphoramidon co-treatment) .

Q. What strategies address variability in this compound’s efficacy in prolonged vs. acute pain models?

Methodological Answer:

  • Temporal profiling : Measure enkephalin levels via microdialysis at multiple timepoints (e.g., 0, 30, 60 mins post-administration) to correlate enzyme inhibition with analgesic duration .
  • Model selection : Use chronic inflammation models (e.g., carrageenan-induced edema) to assess sustained effects, contrasting with acute models (e.g., tail-flick test) .
  • Multimodal analysis : Pair behavioral outcomes (e.g., paw withdrawal latency) with molecular markers (e.g., spinal c-Fos expression) to validate mechanistic consistency .

Q. How can researchers differentiate this compound’s direct enzyme inhibition from downstream neuromodulatory effects?

Methodological Answer:

  • Pharmacokinetic profiling : Measure this compound’s half-life and tissue distribution using radiolabeled analogs (e.g., [³H]-Kelatorphan) to confirm target engagement .
  • Gene expression analysis : Quantify mRNA levels of enkephalin precursors (e.g., proenkephalin) post-treatment to rule out compensatory synthesis .
  • Cross-inhibition studies : Test this compound in systems lacking endogenous enkephalins (e.g., transfected cell lines) to isolate enzyme-level effects .

Q. Data Contradiction & Validation

Q. Why does this compound fail to inhibit endothelin-converting enzyme-2 (ECE-2) despite its broad metalloprotease activity?

Methodological Answer:

  • Structural analysis : Compare ECE-2’s active site (e.g., via X-ray crystallography) with NEP/APN to identify steric or electrostatic barriers to this compound binding .
  • Mutagenesis studies : Engineer chimeric enzymes to test whether ECE-2’s resistance arises from specific residues (e.g., His⁶¹⁰ in ECE-2 vs. Glu in NEP) .
  • Competitive assays : Co-incubate this compound with ECE-2-specific substrates (e.g., endothelin-1) to detect weak or transient interactions .

Q. How should researchers interpret conflicting results in this compound’s modulation of neuronal immediate-early genes (e.g., c-Fos)?

Methodological Answer:

  • Context-dependent analysis : Segment data by stimulus type (inflammatory vs. neuropathic pain), as this compound’s effects on c-Fos vary with nociceptive pathways .
  • Multivariate statistics : Apply ANOVA or mixed-effects models to account for inter-animal variability and interaction terms (e.g., dose × stimulus duration) .
  • Pathway mapping : Use RNA sequencing to identify secondary pathways (e.g., CCK-B receptor signaling) that may obscure this compound’s primary effects .

Q. Methodological Best Practices

  • Enzyme Activity Assays : Always include positive controls (e.g., phosphoramidon for metalloproteases) and negative controls (heat-inactivated enzymes) to validate assay conditions .
  • In Vivo Studies**: Monitor physiological parameters (e.g., blood pressure, locomotor activity) to distinguish analgesic efficacy from off-target toxicity .
  • Data Reporting : Use standardized units (e.g., % inhibition ± SEM) and disclose co-administered inhibitors to enhance reproducibility .

特性

IUPAC Name

(2S)-2-[[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-9(14(19)20)15-13(18)11(8-12(17)16-21)7-10-5-3-2-4-6-10/h2-6,9,11,21H,7-8H2,1H3,(H,15,18)(H,16,17)(H,19,20)/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCFZTVYDSKXNM-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238911
Record name Kelatorphan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92175-57-0
Record name N-[(2R)-4-(Hydroxyamino)-1,4-dioxo-2-(phenylmethyl)butyl]-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92175-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kelatorphan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092175570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kelatorphan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08040
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Kelatorphan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KELATORPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46BBW2U5D6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kelatorphan
Reactant of Route 2
Reactant of Route 2
Kelatorphan
Reactant of Route 3
Reactant of Route 3
Kelatorphan
Reactant of Route 4
Kelatorphan
Reactant of Route 5
Kelatorphan
Reactant of Route 6
Kelatorphan

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。